N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a chemical compound widely used in scientific research due to its diverse applications. This compound exhibits perplexing properties, making it valuable for studying various phenomena and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves the reaction of 1-isopropylpiperidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide: Known for its unique cyclopropane ring and sulfonamide group.
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclopropane ring.
N-((1-isopropylpiperidin-4-yl)methyl)ethanesulfonamide: Similar structure but with an ethane group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-10(2)14-7-5-11(6-8-14)9-13-17(15,16)12-3-4-12/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFRSFHDOKHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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